molecular formula C13H22O B8577331 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol CAS No. 40772-93-8

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol

Cat. No.: B8577331
CAS No.: 40772-93-8
M. Wt: 194.31 g/mol
InChI Key: LWNSNMXBJMGBPX-UHFFFAOYSA-N
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Description

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is an organic compound belonging to the class of monocyclic monoterpenoids It is characterized by a cyclohexene ring substituted with a methanol group and a 4-methyl-3-pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated cyclohexene under the influence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The double bonds in the side chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde or 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxylic acid.

    Reduction: Formation of 4-(4-Methylpentyl)-3-cyclohexene-1-methanol.

    Substitution: Formation of 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-chloride.

Scientific Research Applications

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde
  • 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxylic acid
  • 4-(4-Methylpentyl)-3-cyclohexene-1-methanol

Uniqueness

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a 4-methyl-3-pentenyl side chain. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

40772-93-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,13-14H,3,5,7-10H2,1-2H3

InChI Key

LWNSNMXBJMGBPX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC(CC1)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol was synthesized as follows. An oven-dried refluxing condenser and an oven-dried 125 ml pressure-equalized addition funnel was attached to an oven-dried 500 ml 3-neck round-bottom flask. A magnetic stir bar was added, along with lithium aluminum hydride (LAH; 3.64 g or 96 mmol). Tetrahydrofuran (100 ml) was then added, and the suspension was cooled to 0° C. in an ice bath. A solution of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-carboxylic acid (10 g or 48 mmol) and THF (30 ml) was placed in the addition funnel, and the acid solution was added dropwise to the LAH suspension over a period of about 10 minutes. The residual acid in the addition funnel was washed into the LAH suspension with two further 10 ml aliquots of THF, the ice bath was removed, and the reaction was allowed to stir for at least 3 hours. After stirring, the reaction was again cooled to 0° C. and 18 ml water (5 ml water for each g LAH) was placed in the addition funnel. A further 50 ml THF was added to the reaction mixture to make the LAH suspension less viscous, and the evolved hydrogen gas was allowed to escape. The water was added dropwise to the LAH suspension over a period of about 30 minutes. The ice bath was then removed and the gray suspension was allowed to stir (approximately 3 hours) until the reaction turned white with no residual gray color. The reaction mixture was then acidified with 2M HCl (150 ml), extracted with a 1:1 (v/v) ethyl acetate:hexane mixture (shaken with saturated NaCl), dried over a mixture of anhydrous Na2SO4 and K2CO3, filtered, and rotary evaporated. Thin layer chromatography using 1:4 (v/v) ethyl acetate:hexane showed the product at Rf 0.17, with small impurity at Rf 0.0 and Rf 0.26. Removal of solvent, at 92°-95° C., 1 torr, gave 8.89 g (95%) of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-methanol, as a slightly yellow oil.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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